(3-溴苯基)(4-(苯磺酰基)哌嗪-1-基)甲硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

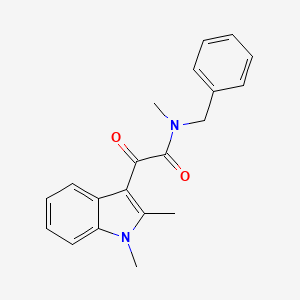

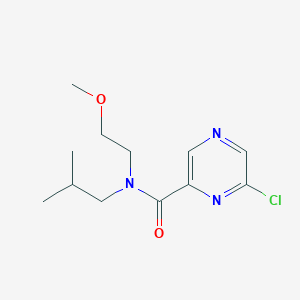

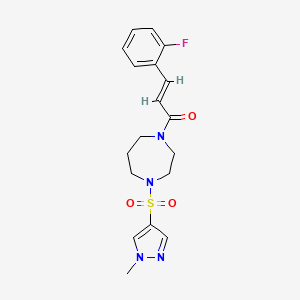

“(3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione” is a chemical compound with the molecular formula C17H17BrN2O2S2 . It’s a nitrogen-rich organic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a formazan and a verdazyl radical, which are nitrogen-rich organic compounds, has been reported . The formazan molecule shows signs of rapid intramolecular H-atom exchange typical for this class of compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structures of a formazan and a verdazyl radical have been reported . These compounds form stacks of dimers, roughly along the a-axis direction of the crystal .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This reaction utilizes a radical approach .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the formazan molecule shows signs of rapid intramolecular H-atom exchange .

作用机制

The exact mechanism of action of (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.

Biochemical and Physiological Effects:

(3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

实验室实验的优点和局限性

One of the advantages of using (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has been found to have a high therapeutic index, meaning that it has a low toxicity to efficacy ratio. However, one of the limitations of using (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for research on (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione. One area of research is the development of (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione and its potential therapeutic applications in various disease conditions.

Conclusion:

In conclusion, (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione and its potential therapeutic applications in various disease conditions.

合成方法

(3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione can be synthesized by reacting 3-bromophenyl isothiocyanate with 4-(phenylsulfonyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The product is obtained as a white solid after purification using column chromatography.

科学研究应用

- 该化合物的结构表明它可能具有抗真菌特性。 研究人员合成了相关的噌啉类化合物,如 6-取代-4-甲基-3-(4-芳基哌嗪-1-基)噌啉,作为潜在的抗真菌剂 。进一步研究可以探索其对特定真菌菌株的功效。

- 噌啉衍生物,包括具有类似结构基序的衍生物,已显示出抗肿瘤活性 。研究该化合物对癌细胞系的影响可以提供宝贵的见解。

- 虽然没有直接研究该化合物,但噌啉已显示出抗菌作用 。研究人员可以评估其对细菌生长和抗性机制的影响。

- 某些噌啉衍生物具有抗炎作用 。研究该化合物是否调节炎症通路可能值得。

- 虽然没有直接探索,但相关的吡唑啉衍生物已被研究用于神经毒性和抗氧化作用 。评估该化合物对神经健康的影响可能很有价值。

- 噌啉已被考虑用于农用化学品 。研究该化合物是否影响植物健康、害虫或土壤微生物群可能与之相关。

抗真菌活性

抗肿瘤潜力

抗菌特性

抗炎作用

神经保护潜力

农用化学品应用

属性

IUPAC Name |

[4-(benzenesulfonyl)piperazin-1-yl]-(3-bromophenyl)methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S2/c18-15-6-4-5-14(13-15)17(23)19-9-11-20(12-10-19)24(21,22)16-7-2-1-3-8-16/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUPLIZNNZFXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Ethyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457276.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2457277.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2457278.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2457279.png)

![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)

![Methyl 4-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2457292.png)